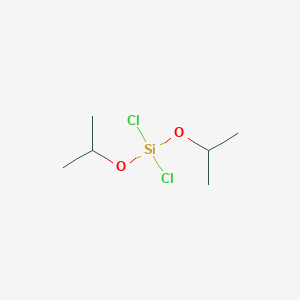

Dichlorodiisopropoxysilane

Cat. No. B8625654

M. Wt: 217.16 g/mol

InChI Key: OJYGKMYJXWXXPF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08759508B2

Procedure details

This material is prepared after the manner of Chappelow et al. (J. Org. Chem. 1960, 25, 435-459.) 2-Propanol (887 g, 14.8 mol) was added slowly over a period of three hours under an atmosphere of Ar to SiCl4 (1475 g, 8.7 mol) at 0° C. The vented HCl gas from the reaction was neutralized by bubbling through a 25% (w/v) solution of KOH in water. The solution was allowed to react for 3 h whereupon, Ar was bubbled through the solution for 30 min. The solution was then distilled through a 30 cm Hemple column packed with 3 mm glass beads (Pot Temp: 180° C., Vapor Temp: 120° C.). The resulting fractions were analyzed by 1H NMR. Fraction A: 411 g (95% Mono: 5% Di); Fraction B: 184 g (22% Mono, 76% Di, 2% Tri); Fraction C: 511 g—27% yield, (95% Di, 5% Tri); and Fraction D: 393 g (50% Di, 50% Tri). Fractions B and D were pooled with other impure cuts from other runs and redistilled at a latter date. 1H NMR (CDCl3, 300 mHz) δ Mono: 4.53 (h, J=6.2 Hz, 1 H), 1.31 (d, J=6.2 Hz, 6 H). Di: 4.41 (h, J=6.2 Hz, 2 H), 1.26 (d, J=6.2 Hz, 12 H); Tri: 4.29 (h, J=6.2 Hz, 3 H), 1.21 (d, J=6.2 Hz, 12 H). 13C NMR (CDCl3, 75.5 mHz) δ Di: 69.27, 24.85.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([OH:4])[CH3:3].[Si:5]([Cl:9])(Cl)(Cl)[Cl:6].Cl>>[CH:2]([O:4][Si:5]([O:4][CH:2]([CH3:3])[CH3:1])([Cl:9])[Cl:6])([CH3:3])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

887 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

1475 g

|

|

Type

|

reactant

|

|

Smiles

|

[Si](Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling through a 25% (w/v) solution of KOH in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 3 h whereupon, Ar

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled through the solution for 30 min

|

|

Duration

|

30 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solution was then distilled through a 30 cm Hemple column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

packed with 3 mm glass beads (Pot Temp: 180° C., Vapor Temp: 120° C.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

redistilled at a latter date

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)O[Si](Cl)(Cl)OC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |